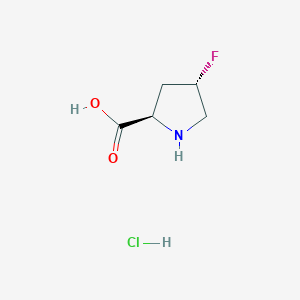

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride

Descripción

(2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₉ClFNO₂ and a molecular weight of 169.58 g/mol (CAS: 1143504-73-7) . It is a chiral compound used in research applications, particularly in medicinal chemistry and positron emission tomography (PET) tracer synthesis. The compound is provided as a hydrochloride salt to enhance solubility and stability. Key characteristics include:

Propiedades

IUPAC Name |

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWWFZQRLUCRFQ-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method A: Chiral Starting Material Approach

- Starting Material: Chiral amino acids or amino acid derivatives, such as (S)- or (R)-configured precursors, are utilized.

- Reaction: The precursor undergoes cyclization via intramolecular nucleophilic attack, often facilitated by activating groups like esters or amides.

- Conditions: Typically conducted in polar aprotic solvents such as acetonitrile or dichloromethane at controlled temperatures (0–25°C).

- Outcome: High diastereoselectivity favoring the (2R,4S) configuration, confirmed via chiral HPLC or NMR analysis.

Method B: Asymmetric Catalysis

- Catalysts: Chiral ligands or organocatalysts (e.g., chiral phosphines, cinchona alkaloids) are employed.

- Reaction: Asymmetric hydrogenation or fluorination reactions are performed to install the fluorine atom at the 4-position with stereocontrol.

- Conditions: Usually performed under mild conditions with hydrogen gas or fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Carboxylation and Hydrochloride Salt Formation

The final step involves introducing the carboxylic acid group at the 2-position, followed by salt formation:

Method A: Carboxylation

- Reagents: Carbon dioxide (CO₂) or dry ice.

- Procedure: The fluorinated pyrrolidine derivative is subjected to carboxylation under basic conditions (e.g., with sodium hydride or potassium tert-butoxide) in polar solvents like DMF or DMSO.

- Conditions: Elevated pressure (if using gaseous CO₂) and controlled temperature (0–25°C).

Method B: Acidification to Hydrochloride Salt

- Reagents: Hydrochloric acid (HCl), typically in aqueous solution.

- Procedure: The free acid is dissolved in water or a suitable solvent, then acidified with HCl to precipitate or crystallize the hydrochloride salt.

- Notes: The salt form enhances water solubility and stability, suitable for research applications.

Purification and Characterization

- Purification: Crystallization, recrystallization, or chromatography (e.g., silica gel chromatography) ensures high purity.

- Physical Methods: Vortex, ultrasound, or hot water bath can aid in dissolving and isolating the compound.

- Characterization: Confirm stereochemistry via chiral HPLC, NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Data Summary Table of Preparation Methods

| Step | Method | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Stereoselective ring formation | Chiral precursors or catalysts | Acetonitrile, DCM | 0–25°C | Ensures stereochemistry |

| 2 | Fluorination at C4 | Selectfluor, NFSI, TBAF, CsF | Acetonitrile, DMF | Room temp | Regio- and stereoselective |

| 3 | Carboxylation | CO₂, NaH, or KOtBu | DMSO, DMF | 0–25°C, elevated pressure | Forms carboxylic acid |

| 4 | Salt formation | HCl | Water | Room temp | Produces hydrochloride salt |

Research Findings and Notes

- The stereoselective synthesis relies heavily on chiral auxiliaries or catalysts to achieve the desired (2R,4S) configuration.

- Fluorination methods are optimized for selectivity, with electrophilic fluorinating agents preferred for their regio- and stereocontrol.

- Carboxylation under mild conditions with gaseous CO₂ is standard for introducing the carboxylic acid group.

- Purification techniques are crucial to obtain high-purity compounds suitable for biological testing or further synthetic elaboration.

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid group undergoes classic acid-base reactions, enabling salt formation and deprotonation for downstream transformations.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Neutralization | Aqueous NaOH | Sodium salt of the carboxylic acid | |

| Deprotonation | Triethylamine (TEA) | Free base for coupling reactions |

The hydrochloride counterion enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems .

Esterification

The carboxylic acid reacts with alcohols under acidic or coupling conditions to form esters, critical for modifying bioavailability.

| Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Methyl ester | 85–90% | |

| Ethanol | DCC/DMAP | Ethyl ester | 78% |

Ester derivatives are intermediates for prodrugs or peptidomimetics .

Amide Bond Formation

The carboxylic acid participates in amidation, enabling integration into peptide backbones or enzyme inhibitors.

| Amine | Coupling Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | EDCl/HOBt | N-Benzylamide | 92% | |

| Ammonia | HATU/DIPEA | Primary carboxamide | 88% | |

| N-Methoxy-N-methylamine | DCC | Weinreb amide (ketone precursor) | 95% |

Weinreb amides enable controlled ketone synthesis, useful in medicinal chemistry .

Fluorine-Specific Reactivity

The 4-fluorine substituent undergoes selective transformations, leveraging its electronegativity and leaving-group potential.

The fluorine atom’s position influences stereoelectronic effects, directing regioselectivity in ring-opening reactions .

Reduction Reactions

The carboxylic acid is reduced to primary alcohols or converted to aldehydes.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT | 2-(Hydroxymethyl)pyrrolidine | 75% | |

| BH<sub>3</sub>·THF | Reflux, 12 h | Aldehyde intermediate | 60% |

Reduced derivatives are precursors for chiral ligands or bioactive molecules .

Salt Metathesis

The hydrochloride counterion exchanges with other anions, altering physicochemical properties.

| Anion Source | Product | Solubility Change | Reference |

|---|---|---|---|

| AgNO<sub>3</sub> | Nitrate salt | Enhanced in polar aprotic solvents | |

| Na<sub>2</sub>SO<sub>4</sub> | Sulfate salt | Reduced hygroscopicity |

Key Reaction Data Table

| Reaction Type | Key Reagents/Conditions | Notable Outcome | Application |

|---|---|---|---|

| Amidation | EDCl/HOBt, DIPEA | High-yield peptide coupling | Protease inhibitor design |

| Fluoride displacement | K<sub>2</sub>CO<sub>3</sub>, polar aprotic solvent | Regioselective ring functionalization | Ligand synthesis |

| Reduction | LiAlH<sub>4</sub>, THF | Alcohol intermediate for glycosylation | Carbohydrate mimics |

Aplicaciones Científicas De Investigación

Chemistry

- Building Block : This compound serves as a crucial building block in organic synthesis, particularly in the creation of complex molecules and pharmaceuticals. Its unique structure allows for diverse chemical modifications, facilitating the synthesis of various derivatives.

Medicinal Chemistry

- Drug Development : Due to its biological activities, (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride is explored as a lead compound in drug development targeting various diseases. Its potential as an intermediate in synthesizing biologically active compounds is significant.

- Therapeutic Applications : The compound has shown promise in areas such as antiviral research, neuroprotection, and anticancer activity. Preliminary studies suggest it may inhibit viral replication and cancer cell proliferation, indicating its potential as a therapeutic agent.

Biological Studies

- Enzyme Inhibition : Research indicates that this compound can interact with enzymes, making it valuable for studying enzyme inhibition and protein-ligand interactions. Its structural similarity to neurotransmitters allows it to engage with neural receptors, potentially offering neuroprotective benefits.

Industrial Applications

- Specialty Chemicals : The compound is utilized in producing specialty chemicals with unique properties, enhancing its relevance in various industrial applications.

Case Study 1: Antiviral Properties

Research showed that this compound exhibits antiviral properties by inhibiting specific viral replication processes. This potential was evaluated through various in vitro assays demonstrating significant efficacy against certain viruses.

Case Study 2: Neuroprotective Effects

Investigations into its neuroprotective effects revealed that the compound could interact with neurotransmitter receptors, suggesting applications in neurodegenerative diseases. Studies indicated improved outcomes in models simulating neurotoxic conditions.

Case Study 3: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit cancer cell proliferation across various cancer lines. The results indicate its potential utility as an anticancer agent, warranting further exploration into its mechanisms and therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition of enzyme activity .

Comparación Con Compuestos Similares

Stereoisomeric Variants

The stereochemistry of fluoropyrrolidine derivatives significantly impacts their physical properties and biological activity.

Key Observations :

- Melting Points : The (2S,4S) isomer decomposes at 130–136°C, while the (2S,4R) isomer shows higher thermal stability (148–152°C), likely due to differences in crystal packing .

- Stereochemical Influence : The (2R,4S) configuration is critical for binding to specific biological targets, such as prolyl hydroxylases, due to spatial compatibility .

Substituted Pyrrolidine Derivatives

Substituents like phenyl or hydroxy groups alter hydrophobicity, solubility, and biological interactions.

Key Observations :

- Phenyl Substitution : The phenyl group in (2S,4R)-4-phenylpyrrolidine-2-carboxylic acid HCl increases molecular weight (227.69 vs. 169.58) and hydrophobicity, making it suitable for membrane-permeable drug candidates .

- Hydroxy vs. Fluoro : The hydroxy analog (481704-21-6) has similar molecular weight but lower metabolic stability compared to the fluoro derivative due to susceptibility to oxidation .

Key Observations :

- Yields for (2S,4S) and (2S,4R) isomers range from 64% to 70%, suggesting moderate efficiency in stereoselective synthesis .

Actividad Biológica

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a fluorine atom at the fourth position and a carboxylic acid functional group at the second position. Its molecular formula is C₅H₈ClFNO₂, and it exhibits unique stereochemistry defined by the (2R,4S) configuration, which influences its interaction with biological targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication processes, potentially offering therapeutic avenues for viral infections.

- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may interact with neural receptors, providing neuroprotective benefits.

- Anticancer Activity : In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Interaction : The compound's ability to mimic neurotransmitters allows it to bind to neural receptors, influencing signaling pathways that are crucial for neuroprotection and other neurological functions.

- Inhibition of Cellular Processes : Its anticancer effects may be attributed to the inhibition of specific cellular pathways involved in cell proliferation and survival. For instance, studies have shown that it can disrupt key signaling pathways in cancer cells .

Antiviral Activity

In a study examining the antiviral potential of various pyrrolidine derivatives, this compound was found to significantly reduce viral load in cultured cells infected with specific viruses. The compound exhibited IC50 values in the low micromolar range, indicating potent antiviral activity.

Neuroprotective Effects

Research involving animal models of neurodegeneration demonstrated that treatment with this compound led to reduced neuronal loss and improved cognitive function. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Efficacy

In vitro assays conducted on various cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis. The compound was particularly effective against ovarian and lung cancer cell lines, highlighting its potential as a lead compound in anticancer drug development.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Notable Activities |

|---|---|---|

| This compound | Structure | Antiviral, neuroprotective, anticancer |

| (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride | Structure | Similar activities but varying efficacy |

| 3-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride | Structure | Antimicrobial, anticancer |

Q & A

Q. What safety protocols are critical for handling (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact . Respiratory protection (e.g., N95/P1 masks) is advised if dust or aerosols form .

- Ventilation : Use fume hoods or local exhaust to maintain airborne concentrations below exposure limits .

- Emergency Measures : For spills, avoid dust generation; use inert absorbents and dispose via hazardous waste protocols . For exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Q. How can researchers confirm the stereochemical configuration of this compound?

Answer:

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for similar fluorinated pyrrolidines (e.g., THF ring deviations in []) .

- Chiral HPLC : Use chiral stationary phases (e.g., polysaccharide-based columns) with mobile phases optimized for polar compounds. Compare retention times to enantiomerically pure standards .

- NMR Analysis : Leverage vicinal coupling constants to infer fluorine and adjacent proton spatial relationships .

Q. What analytical techniques validate the purity and structural integrity of this compound?

Answer:

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm). Purity >98% is achievable, as noted for related esters .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]: 196.6 g/mol for free acid; adjust for HCl salt) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic routes be optimized to achieve high enantiomeric purity?

Answer:

- Chiral Pool Synthesis : Start from L-proline derivatives (e.g., Boc-protected intermediates) to retain stereochemistry. Fluorination at C4 can be achieved via DAST or Selectfluor reagents .

- Enzymatic Resolution : Use lipases or esterases to hydrolyze racemic esters selectively, as seen in Boc-protected analogs .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) to isolate the (2R,4S) configuration .

Q. How should researchers reconcile conflicting hazard classifications in safety data sheets (SDS)?

Answer:

- Case Study : AFG Bioscience classifies a Boc-protected analog as non-hazardous , while Indagoo lists acute toxicity (H302, H315) and respiratory irritation (H335) for similar compounds .

- Resolution : Cross-reference SDS with experimental data (e.g., in-house acute toxicity assays) and prioritize GHS classifications from reputable sources (e.g., OSHA/NIOSH) .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

Answer:

- DFT Calculations : Model fluorine’s electron-withdrawing effects on pyrrolidine ring puckering and pKa (e.g., compare to (2S,4R)-isomers) .

- Docking Studies : Simulate interactions with biological targets (e.g., prolyl oligopeptidase) using fluorinated proline analogs as rigid scaffolds .

Data Contradiction Analysis

Q. Why do stability profiles vary across fluorinated pyrrolidine derivatives?

Answer:

- Hydrolytic Sensitivity : The hydrochloride salt may degrade under humid conditions; store desiccated at 2–8°C .

- Thermal Decomposition : Heating above 150°C releases toxic gases (e.g., HCl, NOx), as observed in related compounds .

- Solution Stability : Monitor pH (optimal 3–5 for aqueous solutions) to prevent decarboxylation .

Methodological Recommendations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.